6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine
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Overview
Description
6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C15H20N4 and a molecular weight of 256.3461 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-methyl-2,4-diaminopyrimidine with 4-phenylbutyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as dihydrofolate reductase, thereby interfering with folate metabolism and DNA synthesis . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2,4-diaminopyrimidine: A precursor in the synthesis of 6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine.
4-phenylbutyl bromide: Another precursor used in the synthesis.
Pyrimidine derivatives: Compounds with similar structures and biological activities, such as 5-fluorouracil and cytarabine.
Uniqueness
6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications .
Properties
CAS No. |
1597-01-9 |
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Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4/c1-11-13(14(16)19-15(17)18-11)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H4,16,17,18,19) |
InChI Key |
FNJDMUJSPSCFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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